5-(benzyloxy)-1-methyl-4-oxo-N-(4-(trifluoromethoxy)phenyl)-1,4-dihydropyridine-2-carboxamide
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Overview
Description
The compound “5-(benzyloxy)-1-methyl-4-oxo-N-(4-(trifluoromethoxy)phenyl)-1,4-dihydropyridine-2-carboxamide” is a complex organic molecule. It contains several functional groups including a benzyloxy group, a trifluoromethoxy group, a carboxamide group, and a dihydropyridine ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The trifluoromethoxy group, for example, could potentially be introduced using a compound like 4-(Trifluoromethoxy)benzyl bromide . The Suzuki–Miyaura coupling reaction could be a possible method for forming the carbon-carbon bonds .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a cyclic structure. The trifluoromethoxy group is a particularly interesting substituent, as it is electron-withdrawing and can significantly affect the electronic properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the trifluoromethoxy group is known to be quite reactive . The benzyloxy group could potentially undergo reactions at the benzylic position .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the trifluoromethoxy group is known to increase stability and lipophilicity .Scientific Research Applications
Synthesis and Properties of Aromatic Polyamides
Aromatic polyamides bearing ether and isopropylidene or hexafluoroisopropylidene links in the main chain have been synthesized through a process involving the nucleophilic fluorodisplacement and direct polycondensation. These polyamides are noted for their amorphous nature, solubility in polar solvents, and the formation of tough and flexible films, with glass transition temperatures ranging significantly. Such materials demonstrate good thermal stability, indicating their potential for high-performance applications in materials science (Hsiao & Yu, 1996).
Development of Heterocyclic Compounds
Research on the synthesis of new tetrahydrobenzo[b]thiophene derivatives and related compounds under microwave irradiation has led to the creation of carboxamide derivatives with potential biological activities. The exploration of these heterocyclic compounds showcases the versatility of such structures in synthesizing novel molecules with potential applications in medicinal chemistry and drug development (Abdalha et al., 2011).
X-ray Contrast Agents
The synthesis of 5-[4-(Hydroxymethyl)-2-oxo-3-oxazolidinyl]-2,4,6-triiodo-1,3-benzenedicarboxamide derivatives demonstrates the creation of highly congested benzenoid compounds of interest as X-ray diagnostic agents. These compounds exhibit interesting NMR spectral features due to atropisomerism, highlighting their significance in developing new diagnostic tools (Pillai et al., 1994).
Anti-inflammatory and Analgesic Agents
Novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone have been synthesized, displaying significant anti-inflammatory and analgesic activities. These compounds, showing high COX-2 selectivity and inhibition of edema, underscore the therapeutic potential of structurally complex molecules in treating inflammation and pain (Abu‐Hashem et al., 2020).
Organo-Soluble Aromatic Polyamides
Research into the synthesis and characterization of novel aromatic polyamides based on multi-ring flexible dicarboxylic acids has yielded materials with unique properties. These polyamides, amorphous and soluble in polar solvents, have been shown to form transparent, flexible, and strong films, indicating their utility in high-performance and engineering applications (Hsiao & Chang, 1996).
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-methyl-4-oxo-5-phenylmethoxy-N-[4-(trifluoromethoxy)phenyl]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N2O4/c1-26-12-19(29-13-14-5-3-2-4-6-14)18(27)11-17(26)20(28)25-15-7-9-16(10-8-15)30-21(22,23)24/h2-12H,13H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWAXAVZDLWWTBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C=C1C(=O)NC2=CC=C(C=C2)OC(F)(F)F)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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